2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide
Overview
Description
2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism
S-1, a compound related to 2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide, has been explored for its pharmacokinetics and metabolism in rats. This research is part of the development of selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases. The study demonstrated S-1's low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, with an oral bioavailability ranging from 55% to 60%. This extensive metabolic profiling helps understand the compound's behavior in biological systems, offering insights into its therapeutic potential and safety profile (Di Wu et al., 2006).
Potential Therapeutic Uses
Antibacterial and Antifungal Agents : Some derivatives of propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified several compounds with significant activity against various bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents. The research indicates that modifications to the propanamide scaffold can yield compounds with desirable biological activities, highlighting the versatility and therapeutic potential of these molecules (M. Helal et al., 2013).
Antipathogenic Activity : Acylthioureas, structurally related to propanamide, have shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential role for propanamide derivatives in developing novel anti-microbial agents with antibiofilm properties, addressing the challenge of biofilm-associated infections (Carmen Limban et al., 2011).
Bioremediation of Environmental Pollutants : The use of enzymes like laccase, in conjunction with propanamide derivatives, for the bioremediation of environmental pollutants such as Bisphenol A, highlights the potential environmental applications of these compounds. Such research underscores the broader utility of propanamide derivatives beyond pharmaceuticals, including environmental protection and remediation efforts (Urvish Chhaya & A. Gupte, 2013).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYPLDLAXANRRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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